![molecular formula C8H18N2 B1638820 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine CAS No. 887405-25-6](/img/structure/B1638820.png)
2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine
Overview
Description
“2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine” is a chemical compound with the molecular weight of 142.24 . It is also known as "2-methyl-1-(1-pyrrolidinyl)-2-propanamine" . It has been identified as a novel κ-opioid receptor (KOR) antagonist with high affinity for human, rat, and mouse KOR .
Molecular Structure Analysis
The InChI code for “2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine” is1S/C8H18N2/c1-8(2,9)7-10-5-3-4-6-10/h3-7,9H2,1-2H3
. This provides a standardized way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The physical form of “2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine” is liquid . It has a molecular weight of 142.24 .Scientific Research Applications
Pharmacological Research
2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine: has been characterized pharmacologically. For instance, PF-04455242, which is related to this compound, has shown potential in treating conditions like depression and stress-related behaviors in preclinical models .
Antidepressant-like Efficacy
The compound has demonstrated antidepressant-like efficacy in preclinical models such as the mouse forced swim test, indicating its potential use in developing antidepressant drugs .
Stress Attenuation
It has also been shown to attenuate the behavioral effects of stress in models like the mouse social defeat stress assay, suggesting its application in stress-related disorders .
Cocaine-seeking Behavior Treatment
There is therapeutic potential for this compound in treating reinstatement of extinguished cocaine-seeking behavior, which is significant for addiction studies .
κ-Opioid Receptor Antagonism
A derivative of this compound, PF-04455242 , is a high-affinity antagonist selective for κ-opioid receptors, which could have implications for pain management and treatment of addiction .
Mechanism of Action
Target of Action
The primary target of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine is the κ-opioid receptor (KOR) . KORs are one of the three classes of opioid receptors found in the nervous system, the others being μ-opioid receptors (MORs) and δ-opioid receptors. KORs play a key role in the response to stress and can potentiate the rewarding properties of drugs .
Mode of Action
2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine acts as an antagonist at the KOR . This means it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other substances. It has a high affinity for human, rat, and mouse KORs, but a significantly reduced affinity for human MORs, and negligible affinity for δ-opioid receptors .
Biochemical Pathways
Given its target, it is likely to be involved in modulating the effects of endogenous opioids and dynorphin peptides, which are co-localized within the a10 mesolimbic dopamine pathway .
Result of Action
As a KOR antagonist, 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine has demonstrated antidepressant-like efficacy in the mouse forced swim test . It also attenuated the behavioral effects of stress in the mouse social defeat stress assay and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in the mouse conditioned place preference .
properties
IUPAC Name |
2-methyl-2-pyrrolidin-1-ylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(2,7-9)10-5-3-4-6-10/h3-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGRFFLFCVMJOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)N1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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